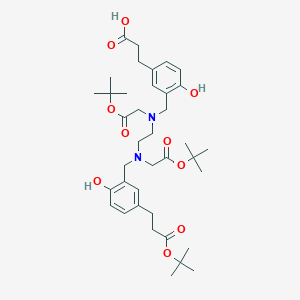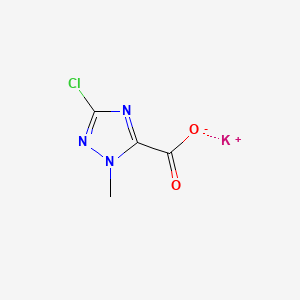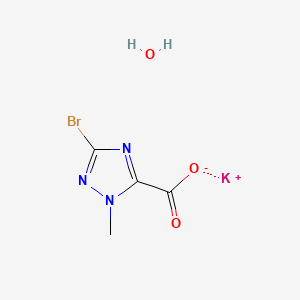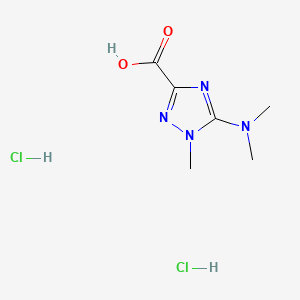
(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with biological systems.
Preparation Methods
The synthesis of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves several steps. One common method includes the asymmetric synthesis of the piperidine ring, followed by the introduction of the fluorine atom. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities .
Chemical Reactions Analysis
(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions, using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved can vary depending on the specific application, but they often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
(3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine dihydrochloride: This compound shares a similar piperidine core but differs in its substituents, leading to different chemical and biological properties.
(3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl: This compound has a different ring structure, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological systems.
Properties
IUPAC Name |
(3R,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGKUKNSIJKZDA-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8249221.png)
![(1R,5S,8R)-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B8249224.png)
![(1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B8249228.png)


![ethyl (1R,5R)-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B8249250.png)

![2,2-Dimethoxyspiro[3.3]heptan-6-ol](/img/structure/B8249277.png)

![8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B8249290.png)

